Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions with moderate to high yields. For instance, a new synthetic approach to synthesize 2,3-dimethyl-2,3-dihydrofuro(3,4-b)(1,4)dioxine-5,7-dicarboxylic acid from common precursors like diethylene glycol and diethyl oxalate is reported, which includes oxidation, acylation, hydrolysis, and elimination reactions . Similarly, diethyl 2,6-dimethyl-4-aryl-4H-pyran-3,5-dicarboxylates are synthesized using aryl aldehyde and 1,3-diketone catalyzed by ZnCl2 under ultrasound irradiation, which offers advantages such as shorter reaction times and higher yields compared to conventional methods .
Molecular Structure Analysis
The molecular structure of compounds similar to diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate often exhibits interesting features. For example, the structure of diethyl (1R*,4S*,5R*,8R*)-4,8-dimethyl-2,3;6,7-dibenzo-9-oxabicyclo[3.3.1]nona-2,6-diene-4,8-dicarboxylate is reported to have a cyclooctadiene ring with a conformation intermediate between tub and boat forms, influenced by an epoxy bridge and diene moieties .
Chemical Reactions Analysis
The reactivity of diethyl esters and dioxane derivatives can vary. For instance, diethyl 2,6-dioxoazulene-1,3-dicarboxylate is so reactive that it was isolated only as a dimer . The reaction of diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate with 1,2-dibromoethane yields a mixture of derivatives, showcasing the potential for diverse chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are often determined by their functional groups and molecular structure. For example, the stability constants of complexes of diethyl 4-(substituted-phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate with various metal ions were studied, indicating the formation of 1:1 and 1:2 complexes and providing insights into their coordination chemistry . The methoxy-substituted diethyl 4-phenyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate compounds exhibit hydrogen-bonding networks, which can influence their solubility and reactivity .
Scientific Research Applications
Synthesis and Chemical Properties
Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate is a chemical compound used in various synthetic processes. For instance, it is synthesized from diethyl malonate in multiple steps, offering a high overall yield and efficiency in the production process (Li‐Xia Pei, 2001). The compound's crystal structure has been analyzed, revealing that the 1,3-dioxane system is approximately planar and does not conform to the typical saturated six-membered 1,3-dioxane rings, indicating unique structural characteristics (A. Jiang, L. Hong, R. F. See, M. Churchill, 1993).
Application in Polymerization
This compound plays a significant role in the field of polymer science. For example, it is used in the anionic equilibrium polymerization of six-membered cyclic carbonates. The polymerization behavior of various cyclic carbonates, including 5,5-diethyl-1,3-dioxan-2-one, has been studied, which is crucial for understanding the thermodynamics of polymer formation (Jyuhou Matsuo, K. Aoki, F. Sanda, T. Endo, 1998).
Role in Synthesizing Intermediates
Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate is also significant in synthesizing intermediates for various compounds. It has been used in the synthesis of iobitridol intermediates, showcasing its versatility in creating complex molecules. The process involves using diethyl malonate as a starting material and undergoing various reactions like hydroxymethylation and decarboxylation, demonstrating its utility in multifaceted chemical syntheses (Bai Zheng-wu, 2008).
Involvement in Metal–Ligand Complex Formation
This compound is also involved in forming metal–ligand complexes, as observed in the study of its interaction with metals like Ni(II), Cu(II), and Co(II). The stability constants of these complexes in mixed solvents have been determined, indicating its potential in coordination chemistry and its role in forming structurally diverse complexes (P. Tekade, S. Bajaj, Seemita Thool, 2015).
Enzymatic Synthesis and Biodegradable Plastics
The compound has applications in enzymatic synthesis, particularly in creating biodegradable plastics. It has been used in the direct enzymatic synthesis of cyclic trimethylene carbonate monomers, aiming to produce aliphatic poly(trimethylene carbonate), a significant type of biodegradable plastic. This demonstrates its role in environmentally friendly materials production (Hiroaki Tasaki, K. Toshima, S. Matsumura, 2003).
Safety And Hazards
properties
IUPAC Name |
diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O6/c1-5-15-9(13)12(10(14)16-6-2)7-17-11(3,4)18-8-12/h5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRLQBPVLCTGIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(COC(OC1)(C)C)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90301992 | |
Record name | Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90301992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate | |
CAS RN |
51335-75-2 | |
Record name | 51335-75-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147806 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90301992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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